

Understanding the Certificate of Analysis for Prasugrel-d5: A Technical Guide

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Compound of Interest

Compound Name: Prasugrel-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the key components found in a Certificate of Analysis (CoA) for **Prasugrel-d5**. **Prasugrel-d5**, a deuterium-labeled internal standard, is critical for the accurate quantification of Prasugrel and its metabolites in biological matrices during preclinical and clinical development. A thorough understanding of its CoA is paramount for ensuring the quality and reliability of analytical data.

Quantitative Data Summary

A Certificate of Analysis for **Prasugrel-d5** provides critical quantitative data that confirms the identity, purity, and quality of the stable-labeled internal standard. The following tables summarize the typical data presented.

Table 1: Identification and Chemical Properties

Parameter	Specification
Chemical Name	5-[2-cyclopropyl-1-(2-fluorophenyl-d4)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl-d1 acetate
CAS Number	1127252-92-9[1][2]
Molecular Formula	C ₂₀ H ₁₅ D ₅ FNO ₃ S[2]
Molecular Weight	378.47 g/mol [2]
Appearance	White to Off-White Solid
Melting Point	120.5-121.9 °C[3]

Table 2: Purity and Assay Data

Test	Method	Result
Chemical Purity (by HPLC)	RP-HPLC	≥99.0%
Isotopic Purity (d5)	Mass Spectrometry	≥98%
Residual Solvents	GC-HS	Complies with USP <467>
Water Content (Karl Fischer)	Karl Fischer Titration	≤0.5%
Assay (by HPLC, as is)	RP-HPLC	95.0% - 105.0%

Table 3: Spectroscopic and Structural Data

Test	Method	Conformance
¹ H NMR	Nuclear Magnetic Resonance	Conforms to Structure
Mass Spectrum	Mass Spectrometry (MS)	Conforms to Structure
Infrared (IR) Spectrum	Infrared Spectroscopy	Conforms to Structure

Experimental Protocols

The quantitative data presented in a CoA is generated through rigorous experimental protocols. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of **Prasugrel-d5**.

- Objective: To separate **Prasugrel-d5** from any potential impurities and to determine its concentration.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: A reverse-phase column, such as a C18 or C8, is typically used. For example, a Zorbax XDB C8 (150 x 4.6 mm, 3.5µm) or a Sunfire C18 (250x4.6 mm, 5µm) can be employed.[\[4\]](#)[\[5\]](#)
 - Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate pH 4.5 or 0.1% orthophosphoric acid) and an organic solvent like acetonitrile is common.[\[4\]](#)[\[5\]](#) The composition can be isocratic (constant) or a gradient.
 - Flow Rate: Typically around 1.0 mL/min.[\[4\]](#)[\[5\]](#)
 - Detection Wavelength: Prasugrel has UV absorbance, and detection is often performed at wavelengths such as 220 nm or 254 nm.[\[4\]](#)[\[5\]](#)
 - Column Temperature: Maintained at a constant temperature, for instance, 30°C or 45°C, to ensure reproducibility.[\[4\]](#)[\[5\]](#)
- Sample Preparation: A known concentration of **Prasugrel-d5** is accurately weighed and dissolved in a suitable diluent, such as a mixture of water and acetonitrile.
- Data Analysis: The purity is determined by calculating the area percentage of the main **Prasugrel-d5** peak relative to the total area of all peaks in the chromatogram. The assay is

calculated by comparing the peak area of the sample to that of a certified reference standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass Spectrometry is employed to confirm the molecular weight of **Prasugrel-d5** and to determine its isotopic purity.

- Objective: To verify the mass of the molecule, confirming its identity, and to quantify the extent of deuterium incorporation.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). A triple quadrupole mass spectrometer with positive electrospray ionization is a common setup.[6]
- Method:
 - The sample is introduced into the ion source, where it is ionized.
 - The ions are then separated based on their mass-to-charge ratio (m/z).
 - A full scan spectrum is acquired to confirm the molecular weight.
 - The relative intensities of the ions corresponding to different isotopic forms (d0 to d5) are measured to calculate the isotopic purity.
- Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of **Prasugrel-d5**. Isotopic purity is calculated from the relative abundance of the d5 isotopologue compared to the less deuterated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is a powerful technique used to confirm the chemical structure of **Prasugrel-d5**.

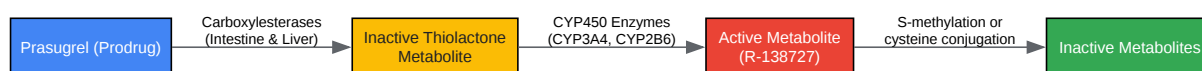
- Objective: To provide detailed information about the structure of the molecule and to ensure the deuterium labeling is at the expected positions.

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆.
- Data Analysis: The resulting spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.[3][7] For **Prasugrel-d5**, the absence of signals at specific chemical shifts where protons would normally appear in non-labeled Prasugrel confirms the positions of deuterium incorporation. The overall pattern of the remaining signals must be consistent with the expected structure.

Visualizations: Pathways and Workflows

Metabolic Pathway of Prasugrel

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect.[8][9] The active metabolite irreversibly binds to P2Y₁₂ receptors on platelets.[8][10]

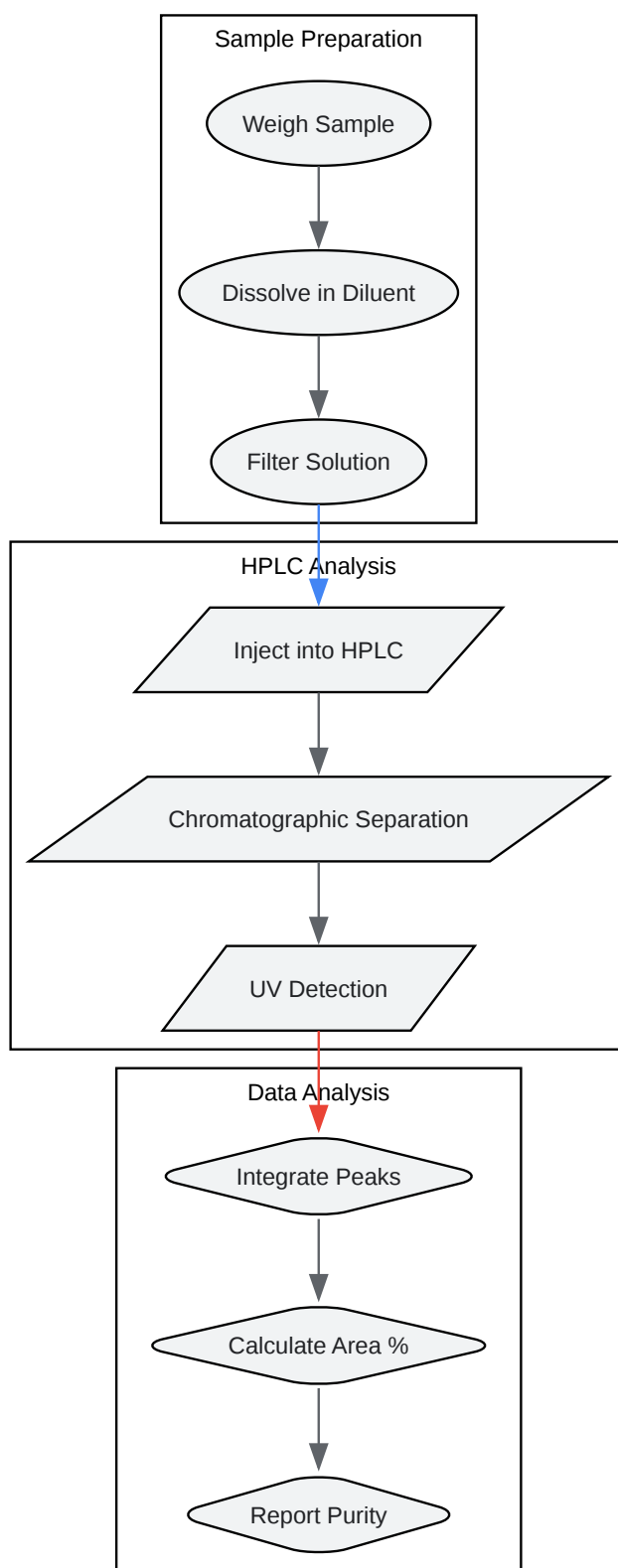


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Caption: Metabolic activation pathway of Prasugrel.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for determining the chemical purity of **Prasugrel-d5** using HPLC.

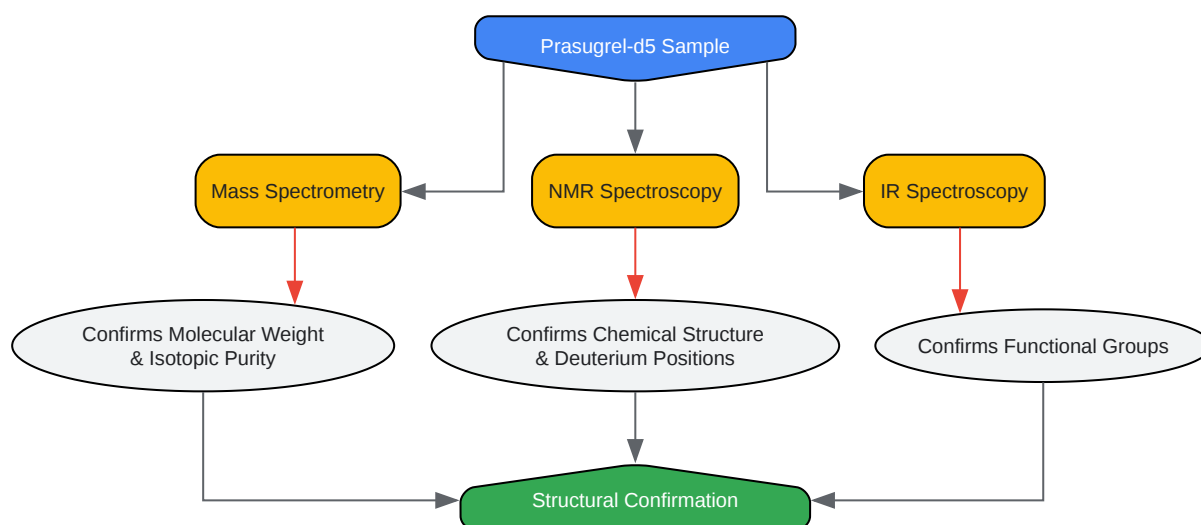


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Caption: Workflow for HPLC purity determination.

Logical Relationship for Structural Confirmation

This diagram shows the relationship between different analytical techniques used to confirm the structure and identity of **Prasugrel-d5**.



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Caption: Analytical techniques for structural confirmation.

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